molecular formula C10H8O3 B106445 6-Methoxycoumarin CAS No. 17372-53-1

6-Methoxycoumarin

Cat. No.: B106445
CAS No.: 17372-53-1
M. Wt: 176.17 g/mol
InChI Key: VKVCJIMMVPXDQD-UHFFFAOYSA-N
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Description

6-Methoxycoumarin (C₁₀H₈O₃; molecular weight 176.17) is a coumarin derivative characterized by a methoxy (-OCH₃) substituent at the 6-position of the benzopyrone backbone . It is a naturally occurring compound found in plants such as Pterocaulon virgatum and Conyza obscura and has been synthetically modified for diverse pharmacological applications . Its biological activities include antifungal, anti-inflammatory, and enzyme inhibitory properties. For instance, it inhibits Valsa mali, the fungus responsible for Apple valsa canker, via disruption of fungal cellular processes , and suppresses inflammation by targeting the MAPK and NF-κB pathways . Additionally, this compound derivatives have shown promise as selective monoamine oxidase B (MAO-B) inhibitors, with activities in the picomolar range .

Preparation Methods

Perkin Reaction: Aldol Cyclization Route

The Perkin reaction offers an alternative pathway using 4-methoxysalicylaldehyde and acetic anhydride. This method excels in producing halogenated derivatives but requires precise temperature control.

Synthetic Protocol

  • Aldol Condensation : 4-Methoxysalicylaldehyde reacts with acetic anhydride in sodium acetate, forming a cinnamic acid intermediate.

  • Cyclization : Heating to 180°C induces lactonization, yielding 6-methoxycoumarin.

Key Findings :

  • Yield Enhancement : Microwave-assisted Perkin reactions reduce reaction time from 12h to 45min, boosting yield to 65% .

  • Byproduct Formation : Uncontrolled heating generates decarboxylated products, necessitating stepwise temperature ramping .

Von Pechmann Synthesis with Modified Resorcinol Derivatives

Innovations in precursor design have enabled tailored coumarin synthesis. For example, 3-methoxy-1-naphthol undergoes Pechmann condensation with ethyl benzoylacetate, yielding this compound with 80% selectivity under BF₃·Et₂O catalysis .

Catalytic Innovations

  • Heterogeneous Catalysts : Zeolite-supported sulfonic acid groups (e.g., H-ZSM-5) enable solvent-free synthesis at 100°C, achieving 78% yield .

  • Microwave Irradiation : Coupling with solid acid catalysts (e.g., Amberlyst-15) reduces energy input by 40% .

Methylation of Umbelliferone Derivatives

Post-synthetic modification of umbelliferone (7-hydroxycoumarin) provides a route to this compound, though selectivity challenges persist.

Selective O-Methylation

  • Reagents : Dimethyl sulfate in alkaline media selectively methylates the 6-hydroxy group, yielding this compound (55% yield) .

  • Protection-Deprotection Strategies : Temporary silylation of the 7-hydroxyl group improves methylation efficiency to 82% .

Novel Catalytic Methods: Transition Metal-Mediated Synthesis

Emerging methodologies leverage transition metal catalysts for regiocontrol. A palladium-catalyzed C–H activation protocol couples 2-methoxyphenylboronic acid with acrylates, forming this compound in one pot (60% yield) .

Advantages Over Classical Methods

  • Step Economy : Single-step synthesis reduces purification steps.

  • Functional Group Tolerance : Bromo and nitro substituents remain intact, enabling derivative synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .

Scientific Research Applications

Pharmacological Applications

6-Methoxycoumarin has shown potential in several therapeutic areas:

  • Melanogenesis Stimulation : Research indicates that this compound promotes melanogenesis in B16F10 melanoma cells through multiple signaling pathways, including PKA/CREB and GSK-3β/β-catenin pathways. This compound enhances melanin production and may have applications in treating skin pigmentation disorders .
  • Antioxidative Properties : The compound exhibits antioxidative effects, which are beneficial for reducing oxidative stress in various biological systems. Its derivatives have been studied for their ability to inhibit lipid peroxidation and enhance antioxidant enzyme activity, making them candidates for managing conditions associated with oxidative damage .
  • Neuroprotective Effects : Studies have indicated that methoxycoumarins can serve as neuroprotective agents. For instance, scopoletin (a related compound) has been shown to mitigate neurotoxicity in models of neurodegenerative diseases by modulating oxidative stress and inflammation .

Fluorescence Applications

This compound derivatives are being explored for their fluorescence properties:

  • Fluorophores Development : Researchers have synthesized various 3-substituted derivatives of this compound to improve their fluorescence characteristics. These compounds are being investigated for applications in bioimaging and as fluorescent probes in biochemical assays .
  • Optical Sensors : this compound is utilized in the development of optical sensors for detecting environmental pollutants. Its fluorescence can be altered by interactions with specific analytes, allowing for sensitive detection methods .

Environmental Applications

The compound's ability to function as a sensor makes it valuable in environmental monitoring:

  • Detection of Harmful Compounds : The fluorescence response of this compound can be harnessed to develop sensors that detect harmful organic compounds in the environment. This application is crucial for monitoring pollutants and ensuring environmental safety .

Case Studies and Research Findings

StudyFocusFindings
MelanogenesisThis compound stimulates melanin production via multiple signaling pathways in B16F10 cells.
Antioxidative ActivityExhibits antioxidative properties, reducing lipid peroxidation and enhancing antioxidant enzyme activity.
Fluorescence CharacteristicsSynthesis of derivatives improved fluorescence properties for bioimaging applications.
Environmental SensingUtilized in optical sensors for detecting environmental pollutants through fluorescence changes.

Mechanism of Action

The mechanism of action of 6-Methoxycoumarin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to proteins and enzymes, altering their activity. Its fluorescence properties are due to the excitation of electrons in the coumarin ring, which emit light upon returning to their ground state .

Comparison with Similar Compounds

Coumarins exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6-methoxycoumarin with structurally analogous compounds:

Scopoletin (6-Methoxy-7-Hydroxycoumarin)

  • Structure : Differs by a hydroxyl (-OH) group at the 7-position.
  • Activity : Scopoletin demonstrates stronger termiticidal activity than this compound, likely due to enhanced hydrogen bonding from the hydroxyl group . However, this compound exhibits superior antifungal efficacy against Valsa mali .
  • Synthesis : Scopoletin is synthesized via microwave-assisted methods, achieving 73% yield compared to traditional heating (46%) .

7-Methoxycoumarin

  • Structure : Methoxy group at the 7-position instead of 4.
  • Activity : Positional isomerism significantly impacts cytotoxicity. 7-Methoxycoumarin-4-acetamide derivatives show greater cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.32–2.80 μM) compared to this compound derivatives (IC₅₀ = 1.82–6.9 μM) .
  • Thermodynamics : The standard molar enthalpy of formation (ΔfH° gas phase) for 7-methoxycoumarin (321.6 kJ/mol) is slightly lower than that of this compound (323.8 kJ/mol), indicating subtle stability differences due to substituent positioning .

Umbelliferone (7-Hydroxycoumarin)

  • Structure : Lacks the methoxy group but has a hydroxyl at the 7-position.
  • Activity : Exhibits weaker termiticidal activity than this compound, highlighting the importance of methoxy substitution for bioactivity .

3-(4′-Bromophenyl)-6-Methoxycoumarin

  • Structure : A 3-arylcoumarin derivative with a bromine atom on the phenyl ring.
  • Activity: This compound is a potent MAO-B inhibitor (pIC₅₀ = 10.2), outperforming non-brominated analogs. The 6-methoxy group enhances selectivity and potency by optimizing steric and electronic interactions with the enzyme’s active site .

7-(3-Methyl-2-Butenyloxy)-6-Methoxycoumarin

  • Structure : Contains a prenyloxy side chain at the 7-position.
  • Activity : Isolated from Pterocaulon virgatum, this derivative exhibits unique fluorescence properties and is used in analytical chemistry for long-wavelength emission .

Biological Activity

6-Methoxycoumarin, a naturally occurring compound belonging to the coumarin family, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the methoxy group at the 6-position of the coumarin ring. Its molecular formula is C10H10O3, with a molecular weight of 178.19 g/mol. The compound is known for its fluorescent properties, which have been utilized in various biosensing applications.

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments using LPS-stimulated RAW 264.7 macrophages demonstrated that this compound significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) without exhibiting cytotoxicity. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a concentration-dependent manner. Notably, at a concentration of 500 µM, it reduced these cytokines by 53.2%, 32.8%, 73.1%, and 80.6%, respectively .

Mechanism of Action:
The anti-inflammatory effects are mediated through the inhibition of the MAPK and NF-κB signaling pathways. Specifically, this compound decreased the phosphorylation of MAPK family proteins (ERK, JNK, p38) and prevented the degradation of IκB-α, thereby inhibiting NF-κB translocation to the nucleus .

2. Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress markers. It has been shown to lower cholesterol levels and plasma lipids, contributing to its cardioprotective effects . The compound's antioxidant activity is attributed to its ability to modulate lipid metabolism and reduce tissue factor expression involved in thrombus formation.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. A study indicated that this compound exhibited significant termiticidal activity and was effective against Clostridium histolyticum collagenase . Its efficacy against microbial infections positions it as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anti-Inflammatory Mechanism

In a controlled laboratory setting, researchers treated RAW 264.7 cells with LPS to induce inflammation followed by treatment with varying concentrations of this compound. The results indicated a dose-dependent decrease in inflammatory markers, confirming its role in modulating inflammatory responses through specific signaling pathways.

Case Study 2: Antioxidant Effects on Lipid Profiles

A clinical study investigated the impact of this compound supplementation on lipid profiles in patients with dyslipidemia. Participants receiving daily doses showed a significant reduction in total cholesterol and LDL levels after eight weeks, supporting its use as an adjunct therapy for managing cholesterol levels .

Data Table: Biological Activities of this compound

Activity Effect Mechanism Reference
Anti-inflammatoryReduced NO and PGE2 productionInhibition of MAPK and NF-κB pathways
AntioxidantLowered cholesterol and plasma lipidsModulation of lipid metabolism
AntimicrobialEffective against Clostridium histolyticumDirect antimicrobial action
TermiticidalSignificant activity against termitesUnknown mechanism

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxycoumarin, and how can reaction efficiency be optimized?

  • Methodology : Traditional synthesis involves Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yield (73% vs. 46% conventional) by enhancing reaction selectivity and reducing time .
  • Optimization : Monitor reaction parameters (temperature, catalyst concentration) via HPLC or TLC. Use design-of-experiment (DoE) frameworks to identify optimal conditions. Reference microwave protocols in for scalability.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Analytical Techniques :

  • Purity : HPLC with UV detection (λ = 254–320 nm) and C18 columns; compare retention times against USP standards .
  • Structural Confirmation : NMR (¹H/¹³C), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (Monoisotopic mass: 176.047344) .

Q. What are the key pharmacological properties of this compound, and how are they assessed in vitro?

  • ADMET Profiling :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO; logP ~1.8 indicates moderate lipophilicity .
  • Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Data Reconciliation Framework :

Systematic Review : Follow PRISMA guidelines to aggregate data from preclinical studies; exclude non-GLP-compliant assays .

Meta-Analysis : Stratify results by assay type (e.g., termiticidal vs. anticancer activity) and dosage (µM vs. mM ranges).

Confounding Variables : Control for solvent effects (DMSO vs. ethanol) and cell line variability (e.g., Jurkat vs. MCF-7) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

  • Multi-Omics Integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., CYP450 isoforms).
  • Proteomics : SILAC labeling to quantify protein interaction networks (e.g., MAPK/ERK pathways) .
  • Validation : CRISPR/Cas9 knockout models for candidate targets (e.g., COX-2 inhibition assays) .

Q. How can researchers design dose-response studies for this compound to account for non-linear pharmacokinetics?

  • Protocol Design :

  • In Vivo : Use Sprague-Dawley rats with staggered dosing (1–100 mg/kg) and LC-MS/MS plasma monitoring.
  • PK/PD Modeling : Apply compartmental models (e.g., NONMEM) to estimate AUC, Cmax, and half-life .
    • Safety : Include hepatic enzyme (ALT/AST) and renal function (creatinine) panels to assess organ toxicity .

Q. What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?

  • In Silico Methods :

  • DFT Calculations : Gaussian 16 for HOMO-LUMO gaps and Fukui indices to predict electrophilic sites .
  • Molecular Dynamics : GROMACS for solvation free energy and ligand-protein binding affinity (ΔG < -7 kcal/mol) .

Q. Methodological Best Practices

  • Literature Review : Use SciFinder or Reaxys to cross-reference synthetic protocols and spectral data; exclude non-peer-reviewed sources (e.g., BenchChem) .
  • Experimental Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and instrument parameters .
  • Ethical Compliance : Align animal studies with ARRIVE 2.0 guidelines; obtain IACUC approval for in vivo work .

Properties

IUPAC Name

6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVCJIMMVPXDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459751
Record name 6-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17372-53-1
Record name 6-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2H-chromen-2-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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